what is 5-PAHSA-d9 and its role in metabolic research
what is 5-PAHSA-d9 and its role in metabolic research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-PAHSA-d9, its non-deuterated counterpart 5-PAHSA, and their roles in metabolic research. It covers the fundamental properties, biological functions, and detailed experimental methodologies relevant to the study of these molecules.
Introduction to 5-PAHSA and the Role of 5-PAHSA-d9
5-palmitic acid-hydroxy stearic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] These lipokines are increasingly recognized for their role in connecting glucose and lipid metabolism.[2][3]
5-PAHSA-d9 is the deuterated form of 5-PAHSA, containing nine deuterium atoms. Its primary and critical role in metabolic research is as an internal standard for the accurate quantification of endogenous 5-PAHSA levels in biological samples using mass spectrometry.[1][4] Stable isotope-labeled internal standards like 5-PAHSA-d9 are essential in liquid chromatography-mass spectrometry (LC-MS) based metabolomics to correct for variability in sample extraction, injection volume, and ionization efficiency, thereby ensuring precise and reliable measurements.[1][5][6][7]
The Role of 5-PAHSA in Metabolic Regulation
5-PAHSA is a bioactive lipid that modulates several key metabolic pathways. Its effects are complex and can be influenced by the specific metabolic state of the organism or cell.
Glucose and Lipid Metabolism
5-PAHSA plays a pivotal role in the interplay between glucose and lipid metabolism. In adipocytes, it primes the cells for glucose utilization, leading to an increase in glucose uptake.[2] However, instead of promoting lipid storage, 5-PAHSA directs glucose metabolism towards de novo lipogenesis (DNL) while impeding triacylglycerol (TAG) synthesis.[2][3] This suggests a role in promoting energy expenditure and lipid remodeling rather than lipid accumulation.[8] Some studies have shown that chronic treatment with 5-PAHSA can improve glucose tolerance and insulin sensitivity in mice.[9][10] However, the beneficial effects of PAHSAs on glucose homeostasis in diet-induced obese mice may be dependent on the gut microbiota.[11] It is also important to note that high glucose concentrations have been shown to impair the positive effects of 5-PAHSA.[12]
Autophagy and Neuroprotection
Beyond its role in glucose and lipid metabolism, 5-PAHSA has been shown to have neuroprotective effects. It can enhance autophagy, a cellular process for clearing damaged components, by inhibiting the phosphorylation of the m-TOR-ULK1 pathway.[13] This mechanism suggests a potential therapeutic role for 5-PAHSA in conditions associated with impaired autophagy, such as diabetic-related neurodegeneration.[13]
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative effects of 5-PAHSA treatment as described in the literature.
| Metabolic Parameter | Model System | Effect of 5-PAHSA Treatment | Reference |
| Glucose Uptake | 3T3-L1 Adipocytes | Increased | [2][12] |
| De Novo Lipogenesis (DNL) | Adipocytes | Increased | [2][8] |
| Triacylglycerol (TAG) Synthesis | Adipocytes | Impeded | [2][3] |
| Insulin Sensitivity | HFD-fed Mice | Improved | [9][10] |
| Glucose Tolerance | HFD-fed Mice | Improved | [9][10] |
| ox-LDL Levels | DB/DB Mice | Decreased | [13] |
| m-TOR Phosphorylation | PC12 Cells & DB/DB Mice | Suppressed | [13] |
| ULK-1 Phosphorylation | PC12 Cells & DB/DB Mice | Suppressed | [13] |
| Autophagy | PC12 Cells | Enhanced | [13] |
Signaling Pathways and Experimental Workflows
5-PAHSA Signaling Pathway in Autophagy Regulation
Caption: 5-PAHSA promotes autophagy by inhibiting mTOR and ULK1 phosphorylation.
Experimental Workflow for LC-MS Quantification of 5-PAHSA
Caption: Workflow for quantifying 5-PAHSA using 5-PAHSA-d9 as an internal standard.
Experimental Protocols
Quantification of 5-PAHSA in Biological Samples using LC-MS/MS with 5-PAHSA-d9
This protocol provides a general framework for the quantification of 5-PAHSA. Specific parameters may require optimization based on the sample type and instrumentation.
1. Materials and Reagents:
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Biological sample (e.g., plasma, tissue homogenate)
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5-PAHSA-d9 internal standard solution (concentration to be optimized)
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Chloroform, Methanol, Water (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation:
-
Thaw biological samples on ice.
-
To a known amount of sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate), add a pre-determined amount of 5-PAHSA-d9 internal standard solution.
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Perform lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction with chloroform and methanol.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
For cleaner samples, the dried extract can be reconstituted and further purified using Solid Phase Extraction (SPE).
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 90:10 methanol:chloroform).
-
Inject the sample into the LC-MS/MS system.
-
Liquid Chromatography: Use a C18 reverse-phase column to separate 5-PAHSA from other lipids. The gradient and mobile phases should be optimized for the separation of FAHFAs.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 5-PAHSA and 5-PAHSA-d9.
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both 5-PAHSA and 5-PAHSA-d9.
-
Calculate the ratio of the peak area of endogenous 5-PAHSA to the peak area of the 5-PAHSA-d9 internal standard.
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Quantify the amount of 5-PAHSA in the original sample by comparing this ratio to a standard curve generated with known amounts of 5-PAHSA and a fixed amount of 5-PAHSA-d9.
In Vitro Treatment of 3T3-L1 Adipocytes with 5-PAHSA
This protocol describes the treatment of differentiated 3T3-L1 adipocytes to study the effects of 5-PAHSA on cellular metabolism.
1. Cell Culture and Differentiation:
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Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS).
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Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX.
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Maintain mature adipocytes in DMEM with 10% FBS and insulin for 7-10 days post-differentiation.
2. 5-PAHSA Treatment:
-
Prepare a stock solution of 5-PAHSA in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, dilute the 5-PAHSA stock solution in serum-free DMEM to the desired final concentration (e.g., 10-50 µM).
-
Wash the differentiated 3T3-L1 adipocytes with PBS.
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Incubate the cells with the 5-PAHSA-containing medium for the desired time period (e.g., 2-24 hours), depending on the specific endpoint being measured.
-
Include a vehicle control (medium with the same concentration of the solvent used for the 5-PAHSA stock) in all experiments.
3. Downstream Analysis:
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Glucose Uptake Assay: After treatment, measure glucose uptake using a fluorescent or radioactive glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose).
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Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in metabolism and inflammation.
-
Western Blotting: Prepare cell lysates and perform western blotting to analyze the phosphorylation status of key signaling proteins (e.g., mTOR, ULK1, Akt).
-
Lipidomics: Extract lipids and analyze the lipid profile using LC-MS/MS to assess changes in lipid composition.
References
- 1. d-nb.info [d-nb.info]
- 2. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel palmitic acid hydroxy stearic acid (5-PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
